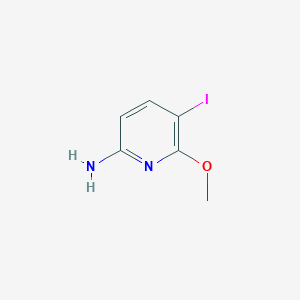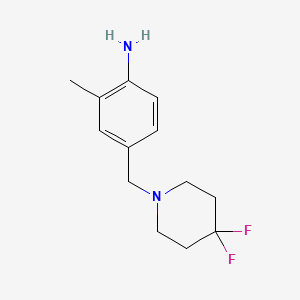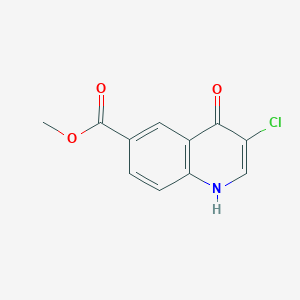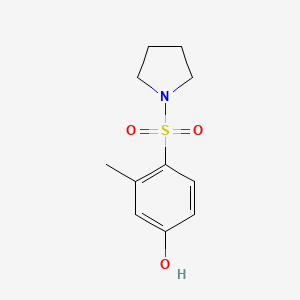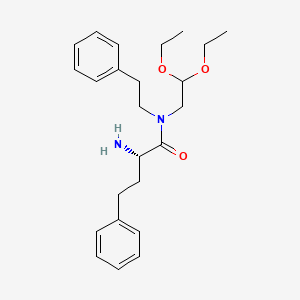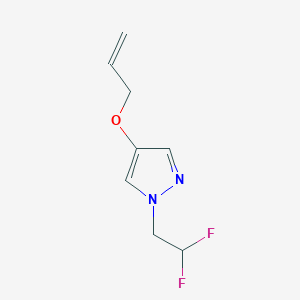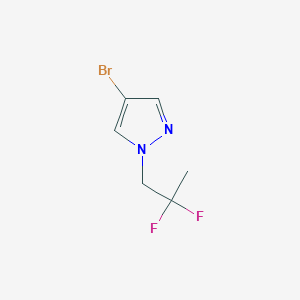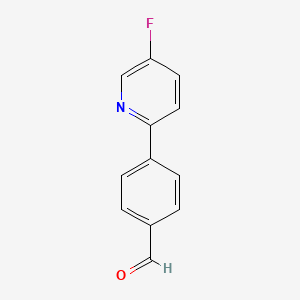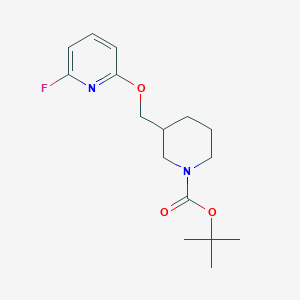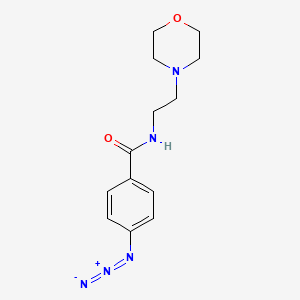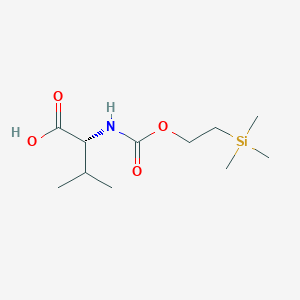
(R)-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid
Overview
Description
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid is a compound that features a unique combination of functional groups, including a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid typically involves the protection of amino acids using the trimethylsilyl group. One common method involves the reaction of 2-trimethylsilylethanol with a carboxylic acid substrate to form the corresponding ester . This reaction can be carried out without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid involves its ability to act as a protecting group for amino acids. The trimethylsilyl group provides stability against hydrolysis and other nucleophilic attacks, allowing the compound to be used in various synthetic applications . The deprotection process typically involves the use of fluoride reagents, which attack the silicon atom, leading to β-elimination and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group: Commonly used as a carbamate protecting group for amines.
tert-Butyloxycarbonyl (Boc) group: Another widely used protecting group for amino acids.
Uniqueness
®-3-methyl-2-((2-(trimethylsilyl)ethoxy)carbonylamino)butanoic acid is unique due to its combination of a trimethylsilyl group and an amino acid backbone, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(2R)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4Si/c1-8(2)9(10(13)14)12-11(15)16-6-7-17(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,15)(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUEPJGESNDEA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
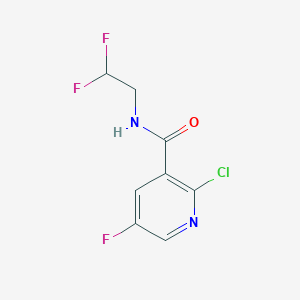
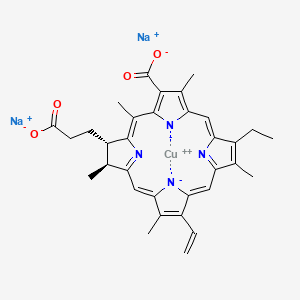
![4-Tricyclo[5.2.1.02,6]decanyl prop-2-enoate](/img/structure/B8122019.png)
![(1S,3S,4S,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8122031.png)
